molecular formula C15H16N2O5 B11478473 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Katalognummer: B11478473
Molekulargewicht: 304.30 g/mol
InChI-Schlüssel: HBNBUMMMEOXSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide is a synthetic organic compound that features a benzodioxole ring and an isoxazole ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a condensation reaction with formaldehyde.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Amide Bond Formation: The final step involves coupling the benzodioxole and isoxazole intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.

    Reduction: Reduction reactions could target the amide bond or the isoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzodioxole or isoxazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzodioxole and isoxazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide: can be compared to other compounds with benzodioxole or isoxazole rings, such as:

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.

Eigenschaften

Molekularformel

C15H16N2O5

Molekulargewicht

304.30 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H16N2O5/c1-19-15-7-11(22-17-15)3-5-14(18)16-8-10-2-4-12-13(6-10)21-9-20-12/h2,4,6-7H,3,5,8-9H2,1H3,(H,16,18)

InChI-Schlüssel

HBNBUMMMEOXSFZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NOC(=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.